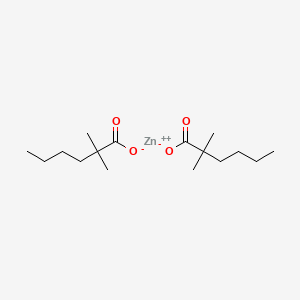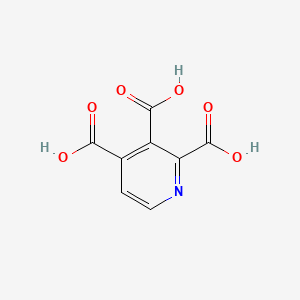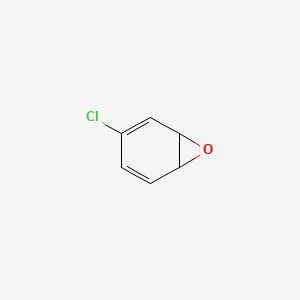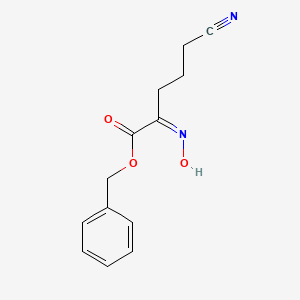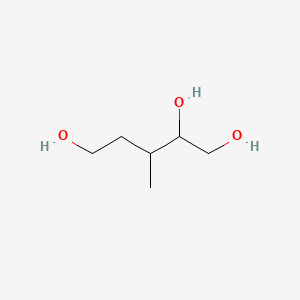
3-Methylpentane-1,2,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylpentane-1,2,5-triol is an organic compound with the molecular formula C6H14O3. It is a triol, meaning it contains three hydroxyl (-OH) groups. This compound is known for its unique structure, which includes a methyl group attached to the third carbon of a pentane chain, with hydroxyl groups on the first, second, and fifth carbons. It is used in various chemical and industrial applications due to its reactivity and functional properties .
準備方法
Synthetic Routes and Reaction Conditions
3-Methylpentane-1,2,5-triol can be synthesized through several methods. One common synthetic route involves the reduction of 3-methylpentane-1,2,5-trione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound is produced through catalytic hydrogenation of 3-methylpentane-1,2,5-trione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the trione to the triol .
化学反応の分析
Types of Reactions
3-Methylpentane-1,2,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium, CrO3 in acidic conditions.
Reduction: NaBH4 or LiAlH4 in an inert solvent like THF.
Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 3-methylpentane-1,2,5-trione or corresponding carboxylic acids.
Reduction: Formation of 3-methylpentane.
Substitution: Formation of 3-methylpentane-1,2,5-trihalides.
科学的研究の応用
3-Methylpentane-1,2,5-triol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals, resins, and coatings
作用機序
The mechanism of action of 3-Methylpentane-1,2,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. In metabolic pathways, the compound can be oxidized or reduced, participating in energy production and biosynthesis processes .
類似化合物との比較
Similar Compounds
3-Methylpentane-1,3,5-triol: Similar structure but with hydroxyl groups on the first, third, and fifth carbons.
2-Methylpentane-1,2,4-triol: Similar structure but with a methyl group on the second carbon and hydroxyl groups on the first, second, and fourth carbons.
Uniqueness
3-Methylpentane-1,2,5-triol is unique due to its specific arrangement of hydroxyl groups and the presence of a methyl group on the third carbon. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
特性
CAS番号 |
72692-98-9 |
|---|---|
分子式 |
C6H14O3 |
分子量 |
134.17 g/mol |
IUPAC名 |
3-methylpentane-1,2,5-triol |
InChI |
InChI=1S/C6H14O3/c1-5(2-3-7)6(9)4-8/h5-9H,2-4H2,1H3 |
InChIキー |
XCUKPLKWHIBYLO-UHFFFAOYSA-N |
正規SMILES |
CC(CCO)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


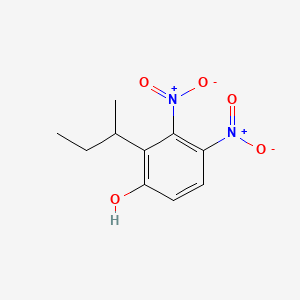
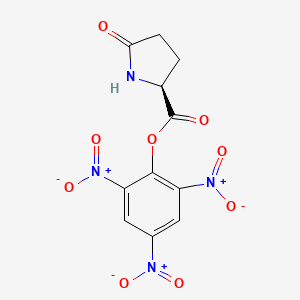

![5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12643156.png)
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)

